
Sodium 3-amino-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-amino-2-naphthoate is an organic compound with the molecular formula C11H8NO2Na. It is a sodium salt derivative of 3-amino-2-naphthoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-amino-2-naphthoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The resulting product is then treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated naphthoate derivatives.
Applications De Recherche Scientifique
Sodium 3-amino-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a fluorescent probe for the detection of cyanate ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 3-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, it reacts with cyanate ions to produce a fluorescent product, which can be detected and measured . The exact molecular pathways and targets depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
3-Amino-2-naphthol: Similar in structure but lacks the sodium ion.
1-Amino-2-naphthoic acid: Another naphthoic acid derivative with the amino group in a different position.
2-Amino-1-naphthoic acid: Similar structure with the amino group at a different position.
Uniqueness: Sodium 3-amino-2-naphthoate is unique due to the presence of the sodium ion, which imparts different solubility and reactivity properties compared to its non-sodium counterparts. This makes it particularly useful in applications where solubility in aqueous solutions is required.
Propriétés
Numéro CAS |
5959-53-5 |
|---|---|
Formule moléculaire |
C11H8NNaO2 |
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
sodium;3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
OMUOAKZXHOYWDB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


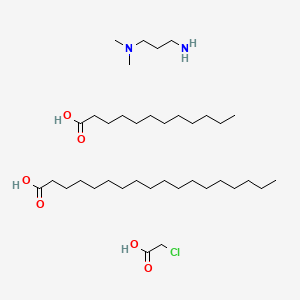
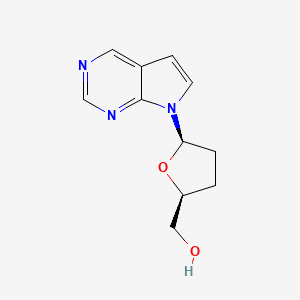
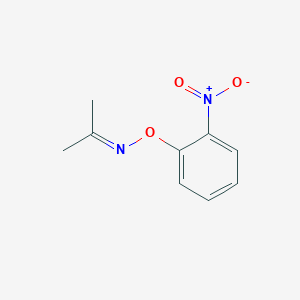
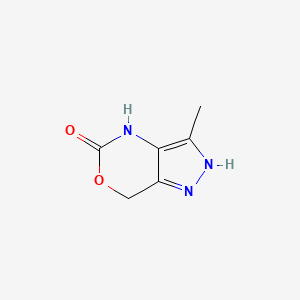
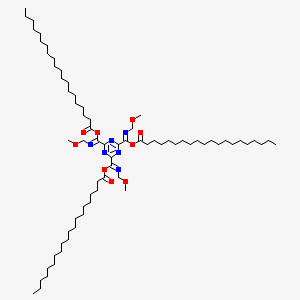
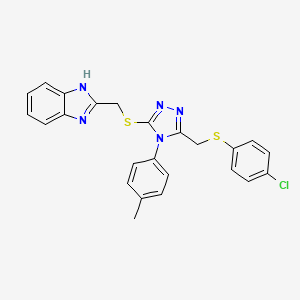





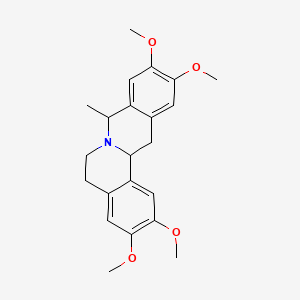

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
